3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione
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Overview
Description
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused to a piperidine-2,6-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through intramolecular cyclization.
Formation of Piperidine-2,6-dione:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and receptors involved in tumor growth and progression.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. It can bind to and inhibit the activity of enzymes such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Piperidine-2,6-dione derivatives: Compounds with this moiety are known for their diverse pharmacological properties.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its dual inhibition of multiple targets makes it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-4-3-9(12(17)14-10)15-7-5-8-2-1-6-13-11(8)15/h1-2,5-7,9H,3-4H2,(H,14,16,17) |
InChI Key |
YNKUTGFWADXTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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